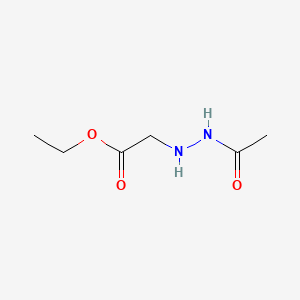

Ethyl (2-acetylhydrazino)acetate

Beschreibung

Ethyl (2-acetylhydrazino)acetate is a hydrazine-derived compound characterized by an acetylated hydrazino group attached to an ethyl acetate backbone. Hydrazinoacetate derivatives are frequently employed in synthesizing pyrazolines, thiadiazoles, and quinazolinones, which are pivotal in medicinal chemistry .

Eigenschaften

CAS-Nummer |

133873-08-2 |

|---|---|

Molekularformel |

C6H12N2O3 |

Molekulargewicht |

160.173 |

IUPAC-Name |

ethyl 2-(2-acetylhydrazinyl)acetate |

InChI |

InChI=1S/C6H12N2O3/c1-3-11-6(10)4-7-8-5(2)9/h7H,3-4H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

HLGCUJBVZWJNQS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNNC(=O)C |

Synonyme |

Acetic acid, (acetylamino)amino-, ethyl ester (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl (2-Acetylhydrazino)acetate and Analogous Derivatives

Key Observations :

- Hydrazino vs. Hydrazone: this compound contains a hydrazino group (–NH–NH–) acetylated at one terminus, whereas hydrazone derivatives (e.g., CAS 1155902-84-3) feature a C=N bond, altering reactivity toward nucleophiles .

- Substituent Effects: Chlorinated phenyl groups (e.g., in CAS 1155902-84-3) enhance lipophilicity and bioactivity compared to acetylated hydrazino groups, which may improve solubility in polar solvents .

Reactivity Insights :

- Acetylation: The acetyl group in this compound stabilizes the hydrazine moiety, reducing nucleophilicity compared to unsubstituted hydrazides (e.g., 2-benzothiazolyl acetohydrazide) .

- Cyclization Potential: Like hydrazones, this compound can undergo cyclocondensation with carbonyl compounds (e.g., aldehydes) to form pyrazolines or triazoles, as seen in thiazolidinone synthesis .

Functional Implications :

- This compound’s acetyl group may reduce acute toxicity compared to chlorinated derivatives (e.g., CAS 148367-95-7) but could limit membrane permeability .

- Thiazole-containing analogs (CAS 98840-82-5) exhibit higher bioactivity due to aromatic stabilization and enhanced binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.